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Compound of Interest

Compound Name: Narcotic acid

Cat. No.: B1238708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No experimental spectroscopic data for the compound identified as "Narcotic acid"

(CAS 55836-07-2) was found in a comprehensive search of publicly available scientific

databases. The information presented herein is based on established spectroscopic principles

and data for structurally similar compounds. The provided protocols are representative of the

methodologies used for the analysis of complex isoquinoline alkaloids.

Introduction
"Narcotic acid" is a recognized synonym for the chemical compound 6-[(S)-hydroxy-(4-

methoxy-6-methyl-7,8-dihydro-5H-[1][2]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-

dimethoxybenzoic acid. Its chemical formula is C₂₂H₂₅NO₈, and its CAS number is 55836-07-2.

This molecule belongs to the broad class of isoquinoline alkaloids, a diverse group of naturally

occurring compounds with a wide range of pharmacological activities. Due to the complex

nature of this molecule, a multi-faceted spectroscopic approach is essential for its structural

elucidation and characterization. This guide provides an overview of the expected

spectroscopic data and the detailed experimental protocols required for such an analysis.

Predicted Spectroscopic Data
While experimental data is not available, the following tables summarize the expected

spectroscopic features of Narcotic acid based on its functional groups and the known

chemical shifts and absorption frequencies of similar structures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

Aromatic-H 6.5 - 8.0 m

Protons on the

benzoic acid and

isoquinoline rings.

O-CH₃ 3.8 - 4.0 s
Methoxyl group

protons.

N-CH₃ ~2.5 s
N-methyl group

protons.

O-CH₂-O ~5.9 s
Methylenedioxy group

protons.

Aliphatic CH, CH₂ 2.0 - 4.5 m

Protons of the

dihydroisoquinoline

ring system.

COOH 10.0 - 13.0 br s

Carboxylic acid

proton, can be

exchangeable with

D₂O.

OH Variable br s

Alcoholic hydroxyl

proton, can be

exchangeable with

D₂O.

Table 2: Predicted ¹³C NMR Chemical Shifts
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Carbon Atoms
Predicted Chemical Shift
(δ, ppm)

Notes

C=O (Carboxylic Acid) 165 - 180

Aromatic C 100 - 160

O-CH₃ 55 - 65

N-CH₃ ~40

O-CH₂-O ~100

Aliphatic C 20 - 70

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies

Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Notes

O-H (Carboxylic Acid) 2500 - 3300 Strong, Broad

Very characteristic

broad absorption.[3][4]

[5][6][7]

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 3000 Medium

C=O (Carboxylic Acid) 1700 - 1725 Strong

Position can be

affected by hydrogen

bonding.

C=C (Aromatic) 1450 - 1600 Medium to Weak
Multiple bands are

expected.

C-O 1000 - 1300 Strong
Includes ether and

alcohol C-O stretches.
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

Parameter Predicted Value Notes

Molecular Ion (M) m/z 431.16 For the neutral molecule.

[M+H]⁺ m/z 432.17
Expected in positive ion mode

ESI or CI.

[M-H]⁻ m/z 430.15
Expected in negative ion mode

ESI or CI.

Key Fragmentation Pathways

Loss of H₂O, CO₂, CH₃, and

cleavage of the isoquinoline

ring system.

Fragmentation patterns of

isoquinoline alkaloids can be

complex and are often initiated

by cleavage of the bonds

benzylic to the nitrogen atom.

[8][9][10][11][12]

Experimental Protocols
The following are detailed, representative protocols for the spectroscopic analysis of complex

isoquinoline alkaloids like Narcotic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of the purified alkaloid.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆,

or MeOD). The choice of solvent is critical to ensure the sample is fully dissolved and to

avoid interference with the signals of interest.
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Filter the solution into a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of

30-45 degrees, and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance

of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

2D NMR: To aid in the complete assignment of the complex structure, a suite of 2D NMR

experiments should be performed, including COSY (Correlation Spectroscopy) for ¹H-¹H

correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C

correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C

correlations.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-

200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it

into a transparent pellet using a hydraulic press.

Thin Film Method: If the sample is soluble in a volatile solvent, dissolve a small amount

and cast a thin film onto a salt plate (e.g., NaCl or KBr) by allowing the solvent to

evaporate.

Instrumentation and Data Acquisition:

Use a Fourier Transform Infrared (FTIR) spectrometer.
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Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Place the sample in the spectrometer and record the spectrum. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation

pattern of the molecule.

Methodology:

Sample Preparation:

Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as

methanol or acetonitrile. The solvent should be compatible with the ionization technique.

Instrumentation and Data Acquisition:

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-

suited for polar and thermally labile molecules like alkaloids. It can be run in both positive

and negative ion modes.

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or

Orbitrap is recommended for accurate mass measurements, which can help in

determining the elemental composition.

Tandem Mass Spectrometry (MS/MS): To study the fragmentation patterns, perform

MS/MS experiments. In this, the molecular ion (or a protonated/deprotonated version) is

selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and

the resulting fragment ions are analyzed in the second mass analyzer.

Signaling Pathway Visualization
Isoquinoline alkaloids are known to modulate various cellular signaling pathways. A key

pathway implicated in the pharmacological effects of many such compounds is the NF-κB
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(Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays

a crucial role in inflammation and immune responses.
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Click to download full resolution via product page

Figure 1: Canonical NF-κB Signaling Pathway.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of a complex natural product like Narcotic acid.
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Figure 2: Workflow for Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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